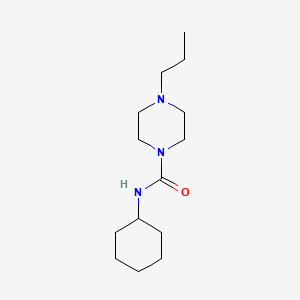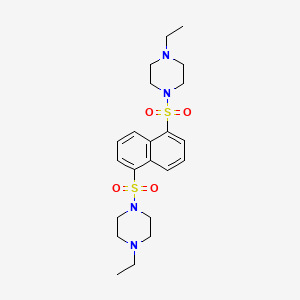![molecular formula C15H11Cl2NO3 B5346956 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate](/img/structure/B5346956.png)
3-[(3,4-dichlorobenzoyl)amino]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,4-dichlorobenzoyl)amino]phenyl acetate, also known as DCBA, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoylphenylurea, which is a class of insecticides that target insect growth regulators. DCBA has been studied for its potential as an insecticide, as well as its effects on various biological systems. In
作用机制
The mechanism of action of 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate involves the inhibition of chitin synthase, which is essential for the formation of insect exoskeletons. This leads to the disruption of insect growth and development. In cancer cells, this compound induces apoptosis through the activation of caspase-3 and caspase-9, which are enzymes that play a key role in programmed cell death. This compound has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In insects, this compound inhibits the formation of chitin, leading to the disruption of growth and development. In cancer cells, this compound induces apoptosis, leading to cell death. This compound has also been shown to modulate the immune system, inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-inflammatory properties, and may have potential as a treatment for autoimmune diseases.
实验室实验的优点和局限性
One advantage of using 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate in lab experiments is its specificity for chitin synthase, which allows for the selective inhibition of insect growth and development. This compound has also been shown to have low toxicity in mammals, making it a safer alternative to other insecticides. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been shown to have low stability in solution, which can lead to degradation over time.
未来方向
There are many potential future directions for research on 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate. One area of interest is the development of more efficient synthesis methods, which could improve the yield and purity of the compound. Another area of interest is the development of new insecticides based on the structure of this compound, which could have improved efficacy and safety profiles. In addition, this compound could be studied further for its potential as a treatment for autoimmune diseases, and for its effects on other biological systems. Overall, this compound is a promising compound with many potential applications in scientific research.
合成方法
The synthesis of 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate involves the reaction of 3,4-dichlorobenzoic acid with phenyl isocyanate, followed by acetylation with acetic anhydride. The product is then purified through recrystallization. The yield of this method is typically around 50%.
科学研究应用
3-[(3,4-dichlorobenzoyl)amino]phenyl acetate has been used in scientific research for its potential as an insecticide, as well as its effects on various biological systems. It has been studied for its ability to inhibit the activity of chitin synthase, an enzyme that is essential for the formation of insect exoskeletons. This compound has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. In addition, this compound has been studied for its effects on the immune system, and its potential as a treatment for autoimmune diseases.
属性
IUPAC Name |
[3-[(3,4-dichlorobenzoyl)amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c1-9(19)21-12-4-2-3-11(8-12)18-15(20)10-5-6-13(16)14(17)7-10/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWPZFWTNCTLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-hydroxypropyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5346875.png)
![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5346899.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B5346908.png)

![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5346924.png)
![3-(2-chlorophenyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5346925.png)

![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5346941.png)
![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethyl-2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5346945.png)

![5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5346965.png)
![2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-N-methyl-2-oxoethanamine](/img/structure/B5346979.png)

![3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid](/img/structure/B5346988.png)